3-Chloro-6-(trifluoromethyl)pyridazine
Overview
Description
3-Chloro-6-(trifluoromethyl)pyridazine is an organic compound with the molecular formula C5H2ClF3N2 and a molecular weight of 182.53 g/mol . It is a pyridazine derivative characterized by the presence of a chlorine atom at the third position and a trifluoromethyl group at the sixth position on the pyridazine ring . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
This compound is a general reagent used in the repositioning of antitubercular oxazoles for certain neglected tropical diseases .
Mode of Action
It is known that the compound interacts with its targets, leading to changes that affect the progression of certain diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-6-(trifluoromethyl)pyridazine . .
Biochemical Analysis
Biochemical Properties
3-Chloro-6-(trifluoromethyl)pyridazine plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it has been used as a reagent in the repositioning of antitubercular oxazoles for certain neglected tropical diseases . The interactions of this compound with these biomolecules are primarily through binding to active sites, leading to either inhibition or activation of enzymatic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, it has been observed to impact cell signaling pathways, which can lead to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their conformation and activity. This binding can result in the inhibition or activation of enzymatic functions, leading to downstream effects on cellular processes . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over time when exposed to certain environmental factors . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without causing harm . Toxicity studies have indicated that high doses of this compound can result in significant cellular damage and metabolic disturbances.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. The compound’s influence on metabolic flux and metabolite levels has been studied, revealing its potential to modulate key biochemical pathways . These interactions can lead to changes in the concentration of specific metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution of this compound can influence its biochemical activity and effectiveness in various biological contexts.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of this compound can affect its activity and function, as it interacts with different biomolecules in distinct cellular environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(trifluoromethyl)pyridazine typically involves the reaction of 6-Trifluoromethylpyridazin-3(2H)-one with a chlorinating agent . The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position on the pyridazine ring. The reaction conditions often include the use of solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is typically produced in solid form and stored under inert gas conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like sodium hydride, solvents such as dichloromethane, and catalysts like palladium . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
3-Chloro-6-(trifluoromethyl)pyridazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dichloro-4-(trifluoromethyl)pyridazine
- 3-Chloro-6-phenylpyridazine
- 3-Chloro-6-hydrazinopyridazine
- 2-Chloro-6-(trifluoromethyl)pyridine
- 3-(Trifluoromethyl)pyridazine
Uniqueness
3-Chloro-6-(trifluoromethyl)pyridazine is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the pyridazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-chloro-6-(trifluoromethyl)pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2/c6-4-2-1-3(10-11-4)5(7,8)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNKQIFEMQHORS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651187 | |
Record name | 3-Chloro-6-(trifluoromethyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
258506-68-2 | |
Record name | 3-Chloro-6-(trifluoromethyl)pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=258506-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-6-(trifluoromethyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-6-(trifluoromethyl)pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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